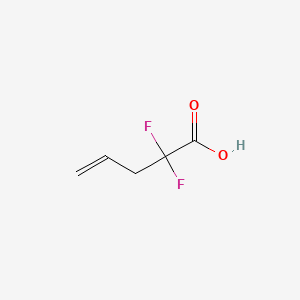

2,2-difluoropent-4-enoic Acid

Cat. No. B1249098

Key on ui cas rn:

55039-89-9

M. Wt: 136.1 g/mol

InChI Key: LHOKYUDUAYXFGF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06946272B1

Procedure details

A 250 ml, three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, a condenser filled with dry ice/acetone, and a balloon is charged with dry THF (100 mL). The flask is cooled to approximately −50° C. and tetrafluoroethylene is passed through a tube of silica and then through a needle into the THF until saturation is reached (as judged by inflation of the balloon). The flask is allowed to warm to −5 to −10° C. which causes the balloon to inflate slightly (most of the gas will be trapped by the condenser). To a separate 50 ml. flask is added NaH (100 mg, 4.2 mmol, 80% suspension in oil), and the oil is removed by repeated washing with dry THF under argon. A solution of previously distilled allyl alcohol (3.0 g 52 mmol) in dry THF (2 ml) is slowly added by syringe with stirring and the mixture is allowed to stir for an additional 10 min. This solution is then transferred dropwise by syringe to the three-necked flask with stirring at −5 to −10° C. After approximately 3 hr, the reaction is checked by GC (60° C.) of a small aliquot and, if needed, additional tetrafluoroethylene is bubbled into the solution for about 5 min. The product elutes just after the allyl alcohol. Further additions of tetrafluoroethylene are usually required. The addition reaction usually requires 6 hr. The reaction is then placed under argon, cooled to −60° C. and n-butyllithium (one equivalent in hexane) is added dropwise over 2 hr. from an addition funnel while the temperature is kept constant at −60° C. The mixture is cooled to −78° C., water (2 ml) is added, the cooling bath is removed and the solution is stirred overnight. The solution is basified with aqueous NaOH and the solvent removed in vacuo. The residue is acidified with 1N HCl and extracted three times with ether. The organic layers are combined and extracted with saturated NaHCO3. The aqueous extract is acidified to pH 1 with HCl and extracted three times with ether. The presence of the difluoro acid is confirmed by NMR of a small aliquot.

Name

dry ice acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:3])=[O:2].[CH3:4][C:5](C)=O.[F:8][C:9]([F:13])=[C:10](F)F.[H-].[Na+].C(O)C=C.C([Li])CCC>C1COCC1.O>[F:8][C:9]([F:13])([CH2:10][CH:4]=[CH2:5])[C:1]([OH:3])=[O:2] |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

dry ice acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O.CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(=C(F)F)F

|

Step Three

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)O

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250 ml, three-necked flask equipped with a magnetic stir bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to −5 to −10° C. which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oil is removed

|

WASH

|

Type

|

WASH

|

|

Details

|

by repeated washing with dry THF under argon

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for an additional 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solution is then transferred dropwise by syringe to the three-necked flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring at −5 to −10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is checked by GC (60° C.) of a small aliquot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

additional tetrafluoroethylene is bubbled into the solution for about 5 min

|

|

Duration

|

5 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition reaction usually requires 6 hr

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to −60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from an addition funnel while the temperature is kept constant at −60° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled to −78° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath is removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution is stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with saturated NaHCO3

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous extract

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with ether

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |